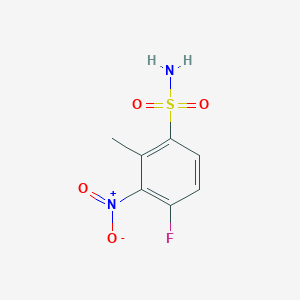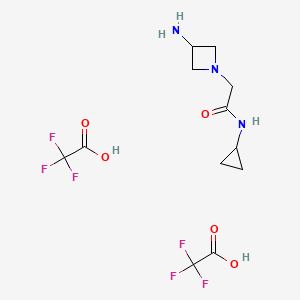![molecular formula C20H19N3O4 B2949009 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 339096-70-7](/img/structure/B2949009.png)
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of isoindole-1,3-dione and contains a phenylpiperazine moiety, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would also include purification steps to ensure the final product is of high purity and free from impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: : The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis.
Biology: : It is studied for its biological activity, particularly its potential as an anticancer agent.
Medicine: : CPI-613 is being investigated for its therapeutic potential in treating various types of cancer.
Industry: : The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to affect mitochondrial function and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure and biological activity. Similar compounds include other isoindole-1,3-dione derivatives and phenylpiperazine derivatives. These compounds may have similar mechanisms of action but differ in their chemical structure and potency.
List of Similar Compounds
Isoindole-1,3-dione derivatives
Phenylpiperazine derivatives
Other anticancer agents with similar functional groups
Propiedades
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(22-12-10-21(11-13-22)15-6-2-1-3-7-15)14-27-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKMOSYQFOBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)
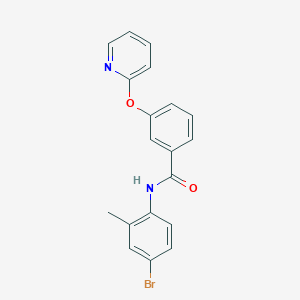
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2948930.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)
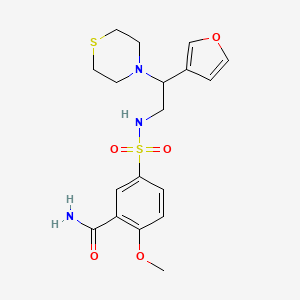
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)
![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2948939.png)
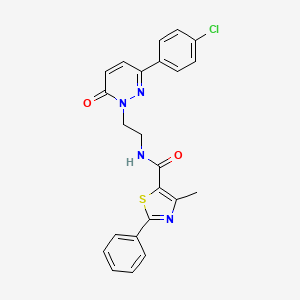
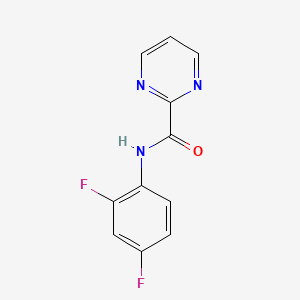
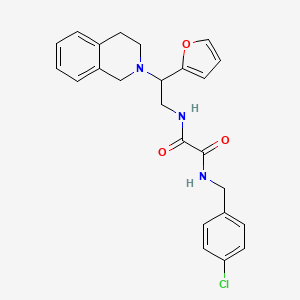
![5-(benzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2948944.png)
